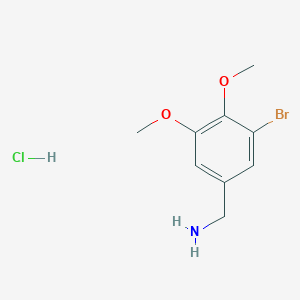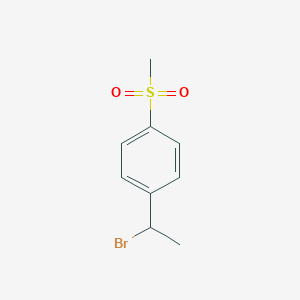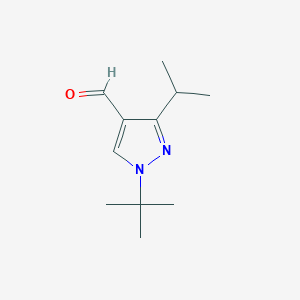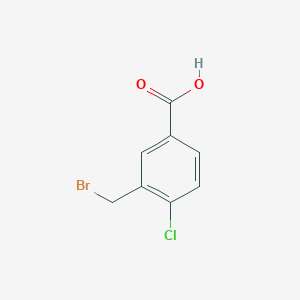
(3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride
Overview
Description
(3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12BrNO2·HCl. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with bromine and methoxy groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride typically involves the bromination of 4,5-dimethoxybenzaldehyde followed by reductive amination. The general steps are as follows:
Bromination: 4,5-Dimethoxybenzaldehyde is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 3-position of the aromatic ring.
Reductive Amination: The resulting 3-bromo-4,5-dimethoxybenzaldehyde is then subjected to reductive amination using a reducing agent such as sodium borohydride and an amine source like ammonium chloride to form (3-Bromo-4,5-dimethoxyphenyl)methanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted phenylmethanamines.
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
(3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and receptor binding assays.
Medicine: Potential use in the development of pharmaceutical compounds targeting neurological disorders.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and methoxy substituents on the aromatic ring influence its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by either activating or inhibiting the function of its molecular targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methoxyphenyl)methanamine hydrochloride
- (4-Bromo-3,5-dimethoxyphenyl)methanamine
- (3-Bromo-4-methyl-5-nitrophenyl)methanamine hydrochloride
Uniqueness
(3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride is unique due to the presence of both bromine and two methoxy groups on the aromatic ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Properties
IUPAC Name |
(3-bromo-4,5-dimethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-12-8-4-6(5-11)3-7(10)9(8)13-2;/h3-4H,5,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMBLMCEHRGXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN)Br)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1372960.png)
![2-[4-(Bromomethyl)phenoxy]acetonitrile](/img/structure/B1372963.png)




![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1372971.png)






